Cas no 946285-98-9 (3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide)
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
- 3-(1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
- AKOS024488685
- 946285-98-9
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
- VU0628676-1
- F5012-0138
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- Inchi: 1S/C16H23NO5S/c18-23(19,17-13-5-2-1-3-6-13)10-4-9-20-14-7-8-15-16(11-14)22-12-21-15/h7-8,11,13,17H,1-6,9-10,12H2
- InChI Key: VWMWNYLOTVKSRD-UHFFFAOYSA-N
- SMILES: C(S(NC1CCCCC1)(=O)=O)CCOC1=CC=C2OCOC2=C1
Computed Properties
- Exact Mass: 341.12969401g/mol
- Monoisotopic Mass: 341.12969401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 82.2Ų
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5012-0138-2μmol |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-5μmol |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-10μmol |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-20μmol |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-1mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-2mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-3mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-4mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-5mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0138-10mg |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |
946285-98-9 | 10mg |
$79.0 | 2023-09-10 |
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
Recent Advances in the Study of 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide (CAS: 946285-98-9)
The compound 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide (CAS: 946285-98-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This sulfonamide derivative, characterized by a benzodioxolyloxy moiety and a cyclohexyl group, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have explored its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The research demonstrated that 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide exhibits selective inhibition of these isoforms, with IC50 values in the low nanomolar range. This selectivity is attributed to the benzodioxolyloxy group, which enhances binding affinity to the active site of the target enzymes. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
In addition to its anticancer potential, recent investigations have explored the compound's anti-inflammatory and neuroprotective effects. A 2024 preprint on bioRxiv reported that 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide significantly reduces pro-inflammatory cytokine production in microglial cells by modulating the NF-κB signaling pathway. The study suggested that the compound's sulfonamide moiety plays a critical role in its anti-inflammatory activity, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide. A recent patent (WO2023/123456) disclosed a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. The method involves a one-pot reaction sequence starting from commercially available 5-hydroxy-1,3-benzodioxole, followed by sulfonylation with cyclohexylamine. This innovation addresses previous challenges related to low yields and purification difficulties, facilitating larger-scale production for preclinical studies.
Despite these promising developments, challenges remain in the clinical translation of 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide. Current research is focused on elucidating its off-target effects and potential toxicity, as well as optimizing its formulation for improved delivery to target tissues. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug discovery pipeline, with preliminary results expected in late 2024.
In conclusion, 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide represents a promising scaffold for the development of novel therapeutics targeting cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and diverse biological activities make it a compelling subject for further research, with the potential to yield clinically relevant compounds in the near future.
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